molecular formula C18H10ClF2N5O2 B2636153 N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-difluorobenzamide CAS No. 919842-30-1

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-difluorobenzamide

Cat. No.: B2636153
CAS No.: 919842-30-1
M. Wt: 401.76
InChI Key: GMMOPAYRWIUARO-UHFFFAOYSA-N
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Description

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-difluorobenzamide is a useful research compound. Its molecular formula is C18H10ClF2N5O2 and its molecular weight is 401.76. The purity is usually 95%.
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Mechanism of Action

Target of Action

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-difluorobenzamide primarily targets cyclin-dependent kinase 2 (CDK2). CDK2 is a crucial enzyme involved in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase. By inhibiting CDK2, this compound can effectively halt cell proliferation, making it a potential candidate for cancer therapy .

Mode of Action

This compound interacts with CDK2 by binding to its active site. This binding prevents the phosphorylation of key substrates required for cell cycle progression. As a result, cells are unable to proceed from the G1 phase to the S phase, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells .

Biochemical Pathways

The inhibition of CDK2 by this compound affects several downstream pathways. One significant pathway is the p53 pathway, which is activated in response to DNA damage and stress signals. By inhibiting CDK2, the compound can enhance the activation of p53, leading to increased expression of p21, a cyclin-dependent kinase inhibitor that further enforces cell cycle arrest .

Pharmacokinetics

The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed and has a moderate bioavailability. It is distributed widely in the body, with a preference for tissues with high cell proliferation rates. Metabolism primarily occurs in the liver, where it is converted into inactive metabolites. Excretion is mainly through the kidneys .

Result of Action

The molecular and cellular effects of this compound include the induction of cell cycle arrest and apoptosis in cancer cells. By inhibiting CDK2, the compound disrupts the cell cycle, leading to the accumulation of cells in the G1 phase. This disruption triggers apoptotic pathways, resulting in programmed cell death of cancer cells .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound The compound is stable under physiological pH and temperature conditions. Additionally, the compound’s stability can be compromised in extreme pH conditions or high temperatures .

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Biochemical Analysis

Biochemical Properties

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-difluorobenzamide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary targets of this compound is cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation. The compound inhibits CDK2 by binding to its active site, thereby preventing the phosphorylation of downstream targets essential for cell cycle progression . This interaction is facilitated by the compound’s ability to mimic the adenine ring of ATP, allowing it to fit into the kinase’s ATP-binding pocket .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In cancer cells, the compound induces cell cycle arrest by inhibiting CDK2 activity, leading to the accumulation of cells in the G1 phase . This inhibition disrupts cell signaling pathways, particularly those involved in cell proliferation and survival. Additionally, the compound has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways . These effects collectively contribute to the compound’s potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the ATP-binding pocket of CDK2, forming hydrogen bonds with key residues such as Leu83 . This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of substrates required for cell cycle progression. Additionally, the compound’s interaction with CDK2 leads to the downregulation of genes involved in cell proliferation and the upregulation of pro-apoptotic genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on CDK2 and its ability to induce apoptosis in cancer cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, the compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses. These findings highlight the importance of dose optimization in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can either be excreted or further processed by phase II enzymes, such as glucuronosyltransferases, which facilitate their elimination from the body . The compound’s metabolism can influence its pharmacokinetics and overall efficacy, making it essential to understand these pathways for drug development.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with ATP-binding cassette (ABC) transporters, which play a role in its efflux from cells . Additionally, the compound can bind to serum albumin, facilitating its distribution throughout the body . These interactions can affect the compound’s localization and accumulation in target tissues, influencing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound predominantly localizes to the cytoplasm, where it interacts with CDK2 and other target proteins . Post-translational modifications, such as phosphorylation, can influence the compound’s localization and its ability to inhibit CDK2 . Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClF2N5O2/c19-11-2-1-3-12(7-11)26-16-13(8-23-26)18(28)25(9-22-16)24-17(27)10-4-5-14(20)15(21)6-10/h1-9H,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMOPAYRWIUARO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClF2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.